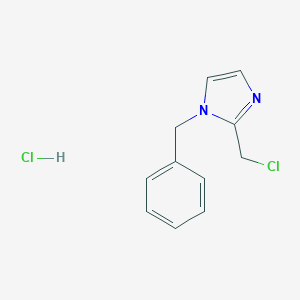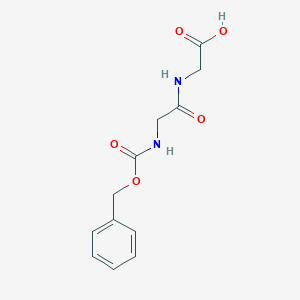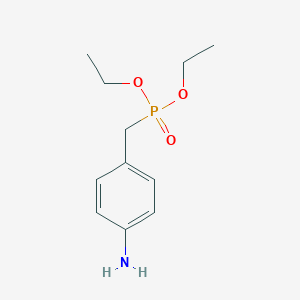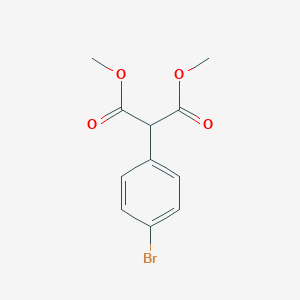
2-(4-bromophényl)malonate de diméthyle
Vue d'ensemble
Description
Dimethyl 2-(4-bromophenyl)malonate (DBPM) is an organic compound that has become increasingly popular in recent years due to its wide range of applications in the scientific research field. DBPM has been found to possess properties that make it useful in a variety of applications, such as in vivo and in vitro research, as well as in biochemical and physiological studies.
Applications De Recherche Scientifique
Synthèse organique
2-(4-bromophényl)malonate de diméthyle : est un réactif précieux en synthèse organique, en particulier dans la construction de molécules complexes. Il sert de précurseur pour diverses voies de synthèse en raison de ses groupes esters réactifs et de la présence d'un atome de brome qui peut subir des transformations supplémentaires . Par exemple, il peut être utilisé dans la synthèse de composés d'alkylation et d'acylation, où l'atome de brome agit comme un bon groupe partant, facilitant les réactions de substitution nucléophile.
Chimie médicinale
En recherche pharmaceutique, le This compound est utilisé comme intermédiaire dans la synthèse de divers médicaments . Sa structure est essentielle à la formation de composés qui présentent une activité biologique, ce qui en fait une pierre angulaire dans le développement de nouveaux agents thérapeutiques. Il est particulièrement utile dans la création de médicaments à petites molécules qui ciblent des protéines ou des enzymes spécifiques dans l'organisme.
Science des matériaux
Ce composé trouve des applications en science des matériaux, où il est utilisé dans la synthèse de nouveaux matériaux ayant une utilisation potentielle en électronique, en photonique et comme précurseurs de polymères . Le groupe bromophényle peut être incorporé dans des structures moléculaires plus grandes, contribuant aux propriétés du matériau telles que la rigidité, la stabilité thermique et les caractéristiques électroniques.
Chimie analytique
This compound : est également important en chimie analytique, où il peut être utilisé comme étalon ou composé de référence dans diverses méthodes chromatographiques et spectroscopiques . Sa structure et ses propriétés bien définies permettent une calibration précise des instruments et une validation des techniques analytiques.
Science de l'environnement
En science de l'environnement, la recherche impliquant le This compound peut contribuer à l'étude des polluants organiques. Sa structure aromatique bromée est similaire à certaines classes de toxines environnementales, et peut donc être utilisée dans des études relatives à la pollution, à la biodégradation et au devenir environnemental des composés bromés .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
dimethyl 2-(4-bromophenyl)propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO4/c1-15-10(13)9(11(14)16-2)7-3-5-8(12)6-4-7/h3-6,9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UODIEONWLZBSEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=C(C=C1)Br)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20617699 | |
| Record name | Dimethyl (4-bromophenyl)propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20617699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
149506-35-4 | |
| Record name | Propanedioic acid, 2-(4-bromophenyl)-, 1,3-dimethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=149506-35-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethyl (4-bromophenyl)propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20617699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-dimethyl 2-(4-bromophenyl)propanedioate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of Dimethyl 2-(4-bromophenyl)malonate in the synthesis of 5-(4-bromophenyl)-4, 6-dichloropyrimidine?
A1: Dimethyl 2-(4-bromophenyl)malonate serves as a crucial intermediate in the multi-step synthesis of 5-(4-bromophenyl)-4, 6-dichloropyrimidine []. This compound is reacted further to obtain 5-(4-Bromophenyl) pyrimidine-4, 6-diol, which is subsequently converted into the final product, 5-(4-bromophenyl)-4, 6-dichloropyrimidine []. The paper outlines a rapid synthetic method for this process, highlighting the importance of Dimethyl 2-(4-bromophenyl)malonate in achieving an efficient synthesis with a total yield of 52.8% [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

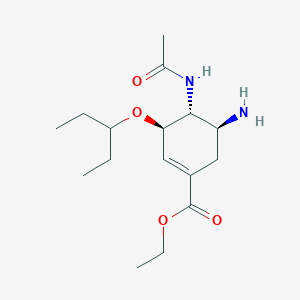

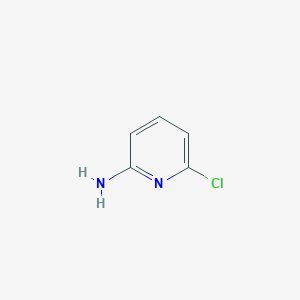

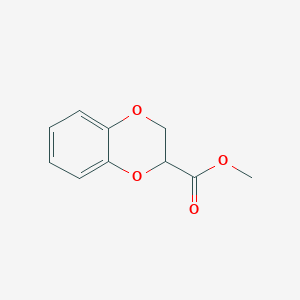



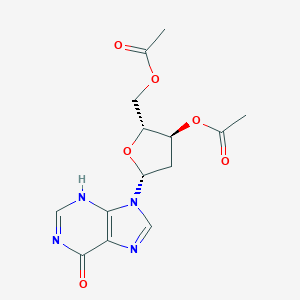
![3-Azabicyclo[3.3.0]octane hydrochloride](/img/structure/B103870.png)
![2-(Piperidin-4-YL)-1H-benzo[D]imidazole](/img/structure/B103876.png)
